4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-

CAS No.: 890094-12-9

Cat. No.: VC16270950

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890094-12-9 |

|---|---|

| Molecular Formula | C7H9ClN4 |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine |

| Standard InChI | InChI=1S/C7H9ClN4/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3,9H2,(H,10,11,12) |

| Standard InChI Key | RHPZMVZGXZMWAB-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC1=NC(=NC=C1N)Cl |

Introduction

Chemical Identity and Nomenclature

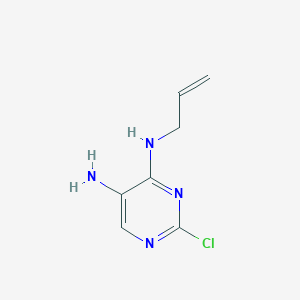

The systematic IUPAC name 4,5-pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- denotes a pyrimidine backbone substituted with:

-

A chlorine atom at position 2,

-

Amino (-NH₂) groups at positions 4 and 5,

-

An allyl (2-propen-1-yl) group attached to the N4 nitrogen.

This substitution pattern places the allyl moiety on the nitrogen of the 4-amino group, distinguishing it from simpler diaminopyrimidines. Comparative analysis with structurally related compounds, such as 2,6-diaminopyrimidin-4-yl sulfonates , suggests that the allyl group introduces steric and electronic effects that modulate intermolecular interactions and reactivity.

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of 4,5-pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is documented in the provided sources, its preparation can be inferred from methods used for analogous diaminopyrimidines. For example, 2,6-diaminopyrimidin-4-yl sulfonates are synthesized via nucleophilic substitution between pyrimidinols and sulfonyl chlorides in the presence of a base like K₂CO₃ . Adapting this approach, the allyl group could be introduced through:

-

Allylation of 2-Chloro-4,5-pyrimidinediamine:

Reaction with allyl bromide or allyl chloride under basic conditions, facilitating substitution at the N4 position. -

Protection-Deprotection Strategies:

Temporary protection of the 5-amino group to ensure selective allylation at N4, followed by deprotection.

Key challenges include avoiding over-allylation and managing the reactivity of the chlorinated pyrimidine core. Computational tools like Avogadro and Gaussian View could optimize reaction conditions by modeling transition states and charge distributions.

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) data for related compounds provide insights into potential structural features. For instance:

Non-Covalent Interactions and Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis of Compounds A and B reveals that hydrogen bonding (N–H···N/O) and π-stacking dominate crystal stability. For the target compound:

-

N–H···N Bonds: The 4- and 5-amino groups may form R²₂(8) dimeric motifs, as seen in sulfonate derivatives .

-

Allyl Group Effects: The allyl’s π-electrons could participate in C–H···π interactions, altering the Hirshfeld surface’s dₙₒᵣₘ distribution compared to sulfonates .

HS fingerprint plots would likely show shorter contacts for H···H (40–50%) and H···N/O (25–30%), with minor contributions from H···Cl and H···C interactions.

Electronic Properties and Quantum Chemical Calculations

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts the following for related diaminopyrimidines:

Frontier Molecular Orbitals (FMOs)

-

HOMO-LUMO Gaps: Compound A: 4.198 eV; Compound B: 4.009 eV . The allyl group’s electron-donating effect may reduce this gap, enhancing charge transfer.

-

Molecular Electrostatic Potential (MEP): Regions near the chlorine and allyl groups would exhibit distinct electrostatic profiles, influencing reactivity.

Nonlinear Optical (NLO) Response

Second hyperpolarizability (γₜₒₜ) values for sulfonate derivatives reach 3.7×10⁴ au . The allyl group’s polarizability could yield comparable or higher γₜₒₜ, making the compound suitable for photonic applications.

Natural Bond Orbital (NBO) Analysis

Stabilization energies from hyperconjugation (e.g., LP(N) → σ*(N–H)) in Compounds A and B exceed 30 kcal/mol. The allyl group’s resonance effects may further delocalize electron density, increasing stability.

Physicochemical Properties and logP Prediction

Using the ALOGPS 2.1 algorithm , the logP (octanol-water partition coefficient) of the target compound is estimated to be ~1.5–2.0, reflecting moderate hydrophobicity from the allyl and chloro groups. This aligns with trends observed for chlorinated pyrimidines , though experimental validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume